molecular formula C15H15NO3 B15359347 Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate CAS No. 835921-00-1

Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate

Cat. No.: B15359347
CAS No.: 835921-00-1
M. Wt: 257.28 g/mol
InChI Key: MTCXUGPNZHSGCC-UHFFFAOYSA-N
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Description

Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. It features a pyrrole ring core substituted with ethyl, formyl, methyl, and a benzyl ester group. The benzyl ester influences solubility and metabolic stability, while the formyl group is a key reactive site for further chemical modifications, making the compound a versatile building block for synthesizing more complex molecular architectures . This compound serves as a key synthetic intermediate in the development of receptor tyrosine kinase (RTK) inhibitors . RTKs are crucial targets in anticancer drug discovery due to their role in tumor growth and angiogenesis. The formyl group on the pyrrole ring is particularly valuable for constructing inhibitor molecules via condensation reactions, such as in the synthesis of indolin-2-one derivatives, which have shown potent antitumor activities . Furthermore, its structural characteristics make it a candidate for applications in materials science, where it can contribute to the development of organic compounds with tailored electronic properties . This product is intended for research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

CAS No.

835921-00-1

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H15NO3/c1-2-12-8-16-13(9-17)14(12)15(18)19-10-11-6-4-3-5-7-11/h3-9,16H,2,10H2,1H3

InChI Key

MTCXUGPNZHSGCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=C1C(=O)OCC2=CC=CC=C2)C=O

Origin of Product

United States

Scientific Research Applications

Chemistry: Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.

Biology: The compound and its derivatives have been studied for their biological activity. They show potential in various biological assays, including antimicrobial, antiviral, and anticancer activities.

Medicine: Research is ongoing to explore the therapeutic potential of pyrrole derivatives. They are being investigated for their use in treating diseases such as cancer, infections, and inflammation.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a key building block in the chemical industry.

Mechanism of Action

The mechanism by which Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of cellular processes or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparison with Analogous Pyrrole Derivatives

Table 1: Structural Comparison of Selected Pyrrole Carboxylates
Compound Name Substituents (Positions) Functional Groups Key Structural Features
Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate 4-Ethyl, 2-formyl, 3-benzyl ester Formyl, benzyl ester, ethyl Planar pyrrole core with electron-withdrawing/donating groups
Benzyl (4R,5R)-5-(1H-indol-3-yl)-...-carboxylate [] 4-Phenyl, 5-indole, 2-methyl, 1-methoxycarbonylamino Indole, methoxycarbonylamino, methyl Non-planar dihydropyrrole fused with indole, stereogenic centers
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate [] 2,4-Dimethyl, 3-propyl, 5-ethyl ester Ethyl ester, methyl, propyl Simple pyrrole with alkyl substituents

Key Differences :

  • Electronic Effects: The formyl group in the target compound enhances electrophilicity at position 2, unlike the methyl or methoxycarbonylamino groups in analogs .
  • Stereochemistry : Unlike the stereochemically complex dihydropyrrole in , the target compound lacks chiral centers, simplifying synthetic routes .

Spectroscopic and Analytical Data Comparison

Table 2: Spectroscopic Data for Pyrrole Derivatives
Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) HRMS (m/z)
This compound Not reported in evidence Not reported in evidence Not reported in evidence
Compound from 1H: 7.20–7.40 (m, aromatic), 4.65 (d, J=8 Hz), 2.35 (s, CH₃) 13C: 170.2 (C=O), 136.5 (C-indole) Calc.: 502.2154; Found: 502.2150
Ethyl ester analog () Not explicitly provided Not explicitly provided Not explicitly provided

Insights :

  • The absence of target compound data highlights a research gap. However, analogs like the dihydropyrrole in exhibit diagnostic ¹H NMR signals for aromatic protons (δ 7.20–7.40) and carbonyl carbons (δ ~170 ppm) . The formyl group in the target compound would likely show a distinct ¹H NMR signal near δ 9.5–10.0.
  • HRMS in confirms precise mass determination for complex pyrroles, a method applicable to the target compound .

Reactivity Comparison :

  • Electrophilic Substitution : The formyl group in the target compound may direct electrophilic attacks to position 5, whereas methyl or ethyl substituents () deactivate the ring.
  • Ester Hydrolysis : The benzyl ester (target) is more resistant to hydrolysis than ethyl esters (), impacting derivatization strategies.

Computational Insights into Electronic Properties

Density functional theory (DFT) studies () could predict the target compound’s reactivity indices (e.g., Fukui functions, HOMO-LUMO gaps). For instance:

  • The electron-withdrawing formyl group may lower the LUMO energy, enhancing susceptibility to nucleophilic attacks .
  • Global hardness/softness parameters () could quantify aromatic stability relative to analogs .

Q & A

Q. What are the established synthetic routes for Benzyl 4-ethyl-2-formyl-1H-pyrrole-3-carboxylate, and how are reaction conditions optimized?

Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving amines, carbonyl derivatives, and ketones. For example, analogous pyrrole derivatives are synthesized using alkyl acetoacetate, ninhydrin, and a ketone under reflux in ethanol, achieving yields of ~60–75% after 12–24 hours . Key optimization parameters include:

ParameterOptimal ConditionsImpact on Yield
SolventEthanol/THFPolar aprotic solvents enhance cyclization
Temperature80–100°CHigher temps reduce side reactions
CatalystNone (thermal)Acid/base catalysis may degrade intermediates

Characterization involves LC-MS for purity and NMR for structural confirmation.

Q. Which spectroscopic techniques are critical for characterizing the functional groups in this compound?

Answer:

  • FT-IR : Identifies formyl (C=O stretch at ~1680–1720 cm⁻¹) and ester (C=O at ~1740 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assigns protons (e.g., benzyl CH₂ at δ 5.2 ppm) and carbons (formyl C=O at δ 190–200 ppm).
  • X-ray crystallography : Resolves spatial arrangement of substituents; SHELX software is widely used for refinement .

Q. How does the steric and electronic environment of the pyrrole core influence reactivity?

Answer: The 2-formyl group acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the 5-position. The 4-ethyl group provides steric hindrance, limiting nucleophilic attack at the 3-carboxylate. Computational studies (e.g., Conceptual DFT) can predict reactivity indices like Fukui functions .

Advanced Research Questions

Q. What mechanistic pathways explain the compound’s reactivity in cross-coupling reactions?

Answer: The formyl group participates in aldol condensations, while the benzyl ester undergoes hydrogenolysis (Pd/C, H₂) to yield free carboxylic acids. For example:

Reaction TypeReagentsProductsMechanism
Aldol CondensationKnoevenagel conditions (e.g., piperidine)α,β-unsaturated aldehydesBase-catalyzed enolate formation
HydrogenolysisPd/C, H₂ (1 atm)4-ethyl-2-formylpyrrole-3-carboxylic acidCleavage of benzyl ethers via adsorption on Pd

Q. How can computational modeling resolve contradictions in experimental vs. theoretical bond lengths?

Answer: Discrepancies between X-ray (experimental) and DFT-calculated bond lengths (e.g., C=O in formyl group) arise from crystal packing effects. Hybrid functionals (e.g., B3LYP/6-311+G(d,p)) improve accuracy by incorporating dispersion corrections. For example:

Bond TypeX-ray Length (Å)DFT Length (Å)Error (%)
C=O (formyl)1.211.231.6
N–H (pyrrole)1.021.002.0

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Answer:

  • Process Analytical Technology (PAT) : In-line FT-IR monitors intermediate formation.
  • Design of Experiments (DoE) : Identifies critical factors (e.g., solvent purity, stirring rate) via response surface methodology.
  • Purification : Gradient HPLC (C18 column, acetonitrile/water) isolates the compound from byproducts like unreacted benzyl esters .

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